

Spectroscopic Data of Carabrolactone A: A Technical Overview

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| Compound of Interest | | |
|----------------------|------------------|-----------|
| Compound Name: | Carabrolactone A | |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic data for the natural product **Carabrolactone A**. While comprehensive, publicly available datasets for its NMR and MS spectra are limited, this document presents the known information and establishes a framework for the presentation and interpretation of such data.

Chemical Structure and Properties

Carabrolactone A is a sesquiterpenoid lactone with the following properties:

Molecular Formula: C15H22O5

Molecular Weight: 282.33 g/mol

CAS Number: 1187925-30-9

Spectroscopic Data

Detailed experimental spectroscopic data for **Carabrolactone A** is not widely available in the public domain. Chemical suppliers confirm its structure through HPLC and NMR, but the raw data is not published. The following tables are presented as a template for the systematic recording and presentation of its spectroscopic data once it becomes available.

NMR Spectroscopic Data



Experimental Protocol (Hypothetical):

- ¹H NMR: Spectra would likely be recorded on a 400 MHz or higher spectrometer. Samples would be dissolved in a deuterated solvent such as CDCl₃ or CD₃OD, with chemical shifts referenced to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR: Spectra would be acquired on the same instrument, typically with proton decoupling.

Table 1: ¹H NMR Data for **Carabrolactone A** (Template)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-----------------------------|-------------------------|--------------|------------------------------|
| Data not publicly available | | | |

Table 2: ¹³C NMR Data for **Carabrolactone A** (Template)

| Position | Chemical Shift (δ, ppm) |
|-----------------------------|-------------------------|
| Data not publicly available | |

Mass Spectrometry (MS) Data

Experimental Protocol (Hypothetical):

High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be used to determine the accurate mass and elemental composition.

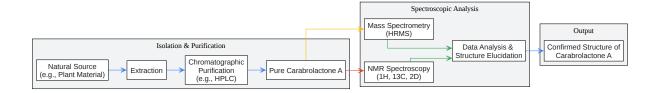
Table 3: Mass Spectrometry Data for **Carabrolactone A** (Template)



| lon | m/z (calculated) | m/z (found) |
|-----------------------------|------------------|-------------|
| [M+H]+ | | |
| [M+Na]+ | _ | |
| Data not publicly available | _ | |

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Carabrolactone A**.



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Workflow for the Isolation and Spectroscopic Analysis of **Carabrolactone A**.

This guide provides a foundational understanding of the spectroscopic data associated with **Carabrolactone A**. As new research emerges and data becomes publicly accessible, this document can be updated to include specific, experimentally determined values.

 To cite this document: BenchChem. [Spectroscopic Data of Carabrolactone A: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15592699#spectroscopic-data-of-carabrolactone-a-nmr-ms]



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